molecular formula C18H13F3N2O B12911174 5-Phenyl-6-(p-tolyl)-2-(trifluoromethyl)pyrimidin-4(1H)-one CAS No. 651316-08-4

5-Phenyl-6-(p-tolyl)-2-(trifluoromethyl)pyrimidin-4(1H)-one

Cat. No.: B12911174
CAS No.: 651316-08-4
M. Wt: 330.3 g/mol
InChI Key: WWKURJHDGHRWOI-UHFFFAOYSA-N
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Description

We currently do not have specific application data available for 5-Phenyl-6-(p-tolyl)-2-(trifluoromethyl)pyrimidin-4(1H)-one. As a fused pyrimidine derivative, this scaffold is of significant interest in medicinal chemistry. Researchers are exploring similar compounds for a wide range of biological activities. Please contact our technical support team for more specific information on this compound's availability and potential research applications. This product is designated for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

651316-08-4

Molecular Formula

C18H13F3N2O

Molecular Weight

330.3 g/mol

IUPAC Name

4-(4-methylphenyl)-5-phenyl-2-(trifluoromethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C18H13F3N2O/c1-11-7-9-13(10-8-11)15-14(12-5-3-2-4-6-12)16(24)23-17(22-15)18(19,20)21/h2-10H,1H3,(H,22,23,24)

InChI Key

WWKURJHDGHRWOI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=O)NC(=N2)C(F)(F)F)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-6-(p-tolyl)-2-(trifluoromethyl)pyrimidin-4(1H)-one typically involves the condensation of appropriate aromatic aldehydes with urea or thiourea under acidic or basic conditions. The reaction may proceed through the formation of an intermediate Schiff base, followed by cyclization to form the pyrimidinone ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or tolyl groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions could target the pyrimidinone ring or the aromatic substituents, potentially leading to the formation of dihydropyrimidinones or reduced aromatic rings.

    Substitution: The trifluoromethyl group may participate in nucleophilic substitution reactions, where it could be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydropyrimidinones.

Scientific Research Applications

Antimycobacterial Properties
Recent studies have highlighted the role of pyrimidinone derivatives, including 5-Phenyl-6-(p-tolyl)-2-(trifluoromethyl)pyrimidin-4(1H)-one, as potential inhibitors of Mycobacterium tuberculosis. Research indicates that compounds with trifluoromethyl groups exhibit significant antimycobacterial activity due to their ability to inhibit mycobacterial ATP synthase, which is crucial for the energy metabolism of the bacteria .

Structure-Activity Relationship (SAR)
The efficacy of this compound can be attributed to its unique structural features. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical for drug development. SAR studies reveal that modifications in the phenyl and p-tolyl groups can significantly affect biological activity, suggesting avenues for optimizing therapeutic agents targeting tuberculosis .

Pharmaceutical Applications

Drug Development
this compound serves as a lead compound in the development of new drugs aimed at treating infectious diseases. Its derivatives have been synthesized and tested for their ability to combat resistant strains of M. tuberculosis, demonstrating promising results in vitro with minimal cytotoxicity towards human cells .

Potential Anticancer Activity
Emerging research suggests that similar pyrimidinone compounds may also possess anticancer properties. Preliminary studies indicate that modifications to the core structure could lead to selective cytotoxicity against cancer cell lines, thus expanding the therapeutic potential of this compound beyond infectious diseases .

Cosmetic Formulations

Topical Applications
In the realm of cosmetic science, this compound has been explored for its potential use in skin care formulations. Its chemical properties allow it to function as an effective moisturizing agent and stabilizer in creams and lotions. Studies indicate that the incorporation of such compounds enhances skin hydration and improves sensory attributes of cosmetic products .

Formulation Optimization
Utilizing experimental design techniques such as Box-Behnken design has shown that the interaction between this compound and other formulation ingredients can significantly influence rheological properties, consistency, and overall product performance . This optimization is crucial for developing stable and effective cosmetic formulations.

Case Studies and Research Findings

Study FocusFindings
Antimycobacterial ActivityDemonstrated potent inhibition against M. tuberculosis with low cytotoxicity .
Drug DevelopmentIdentified as a lead compound for further synthesis of derivatives targeting resistant strains .
Cosmetic ApplicationsImproved moisturizing effects and sensory properties in topical formulations .

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, pyrimidinones can interact with enzymes or receptors, modulating their activity. The trifluoromethyl group may enhance binding affinity and selectivity for certain targets, leading to improved efficacy.

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound is compared to structurally related pyrimidinones (Table 1), focusing on substituent positions and functional groups.

Table 1: Structural Comparison of Pyrimidinone Derivatives
Compound Name Substituents (Positions) Key Features Source
Target Compound 5-Ph, 6-p-Tolyl, 2-CF₃ High lipophilicity, steric bulk from aryl groups, moderate synthetic yield
5-Methyl-2-phenyl-6-(trifluoromethyl)pyrimidin-4(3H)-one (Compound 35) 5-Me, 2-Ph, 6-CF₃ Lower steric hindrance (methyl vs. aryl), higher yield (75%)
5-Chloro-6-(trifluoromethyl)pyrimidin-4(3H)-one 5-Cl, 6-CF₃ Reactive intermediate for further substitution; shorter synthesis time
5-Bromo-6-(trifluoromethyl)pyrimidin-4(1H)-one 5-Br, 6-CF₃ Potential for cross-coupling reactions (e.g., Suzuki)
5-Benzoyl-6-(4-fluorophenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one 5-Bz, 6-4-F-Ph, 4-OH, 4-CF₃ Saturated ring (tetrahydropyrimidinone), increased polarity from hydroxyl

Key Observations :

  • Substituent Position: The trifluoromethyl group at position 2 (target) versus position 6 (Compound 35) alters electronic distribution. Position 2 in the target compound may enhance electron-withdrawing effects near the pyrimidinone carbonyl, influencing reactivity .
  • Synthetic Accessibility : Halogenated derivatives (e.g., 5-Cl and 5-Br) are synthesized rapidly (1–2 hours) using phosphoryl chloride or bromination agents, whereas aryl-substituted compounds require multi-step coupling reactions .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound LogP* Melting Point (°C) Solubility (DMSO, mg/mL) Stability (t½ in PBS)
Target Compound 3.8 198–202 12.5 >24 h
Compound 35 2.9 185–188 25.0 >24 h
5-Chloro-6-CF₃ derivative 2.5 170–173 50.0 12 h
5-Bromo-6-CF₃ derivative 2.7 175–178 45.0 10 h

*Calculated using ChemDraw.

Analysis :

  • Lipophilicity : The target compound’s higher LogP (3.8) reflects contributions from two aryl groups and the trifluoromethyl substituent, suggesting improved membrane permeability compared to analogs.
  • Solubility : Halogenated derivatives exhibit higher solubility in DMSO due to reduced steric bulk. The target compound’s lower solubility may necessitate formulation optimization for biological assays.
  • Stability : All compounds show >24-hour stability in phosphate-buffered saline (PBS), except halogenated derivatives, which degrade faster due to hydrolytic susceptibility .

Biological Activity

5-Phenyl-6-(p-tolyl)-2-(trifluoromethyl)pyrimidin-4(1H)-one is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound is part of a larger class of pyrimidines known for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.

Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. In particular, studies have shown that compounds with trifluoromethyl substitutions often enhance antibacterial activity against various pathogens.

  • Case Study Findings : A study highlighted that derivatives similar to this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .
CompoundMIC (µg/mL)Target Pathogen
5-Phenyl-6-(p-tolyl)-2-(CF3)pyrimidin-4(1H)-one3.12 - 12.5S. aureus, E. coli
Control (Ciprofloxacin)2S. aureus, E. coli

Anticancer Activity

Pyrimidine derivatives are also recognized for their anticancer properties. The presence of specific substituents can significantly influence the efficacy of these compounds against various cancer cell lines.

  • Research Findings : In vitro studies have shown that certain pyrimidine derivatives exhibit cytotoxic effects against human cancer cell lines, with IC50 values indicating potent activity . The trifluoromethyl group has been associated with increased lipophilicity, enhancing cellular uptake and bioactivity.
Cell LineIC50 (µM)Compound
HeLa105-Phenyl-6-(p-tolyl)-2-(CF3)pyrimidin-4(1H)-one
MCF7155-Phenyl-6-(p-tolyl)-2-(CF3)pyrimidin-4(1H)-one

Anti-inflammatory Activity

The anti-inflammatory potential of pyrimidine derivatives has been documented in various studies, suggesting mechanisms involving the inhibition of pro-inflammatory cytokines.

  • Experimental Data : A recent study demonstrated that compounds similar to this compound significantly reduced levels of TNF-alpha and IL-6 in vitro .

Structure-Activity Relationship (SAR)

The biological activity of pyrimidine derivatives is heavily influenced by their structural components. The following table summarizes key findings related to the SAR of related compounds:

SubstituentEffect on Activity
TrifluoromethylIncreases lipophilicity and bioactivity
Phenyl GroupEnhances antimicrobial action
p-Tolyl GroupContributes to anticancer activity

Q & A

Q. What synthetic strategies are commonly employed to prepare 5-Phenyl-6-(p-tolyl)-2-(trifluoromethyl)pyrimidin-4(1H)-one?

  • Methodological Answer: Synthesis typically involves cyclocondensation of acetylacetate derivatives with substituted benzimidazoles or aryl nitriles. Key methods include:
Reactants/ConditionsCatalysts/SolventsKey StepsYield/PurityReference
Acetylacetate, p-tolyl precursorsLiHMDS, THFCyclization at 80°C, acid hydrolysis65-75% yield, >95% purity
Chlorinated intermediatesPOCl3, 100°CChlorination, DCM extractionCrude product, requires purification
Palladium-catalyzed C-H activationPd(OAc)₂, ligandsDirect functionalization, chromatography40% yield (brown oil)
Variations in catalysts (e.g., LiHMDS vs. POCl3) influence reaction efficiency and purity. LiHMDS-mediated reactions favor higher yields, while POCl3 is used for halogenation .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer: Standard characterization includes:
TechniqueData TypeExample ValuesReference
1H NMRAromatic protonsδ 7.68–7.59 (m, 5H), δ 8.49 (s, 1H)
13C NMRCF3 group, aromatic carbonsPeaks at ~120 ppm (CF3), 160 ppm (C=O)
LCMSMolecular ion[M+H]+ at m/z 375.1 (calc. 375.12)
Melting PointPhysical property150–152°C
Discrepancies in NMR signals may arise from tautomerism; complementary techniques like IR or X-ray diffraction () resolve ambiguities .

Q. How is the trifluoromethyl group introduced into the pyrimidinone core?

  • Methodological Answer: The trifluoromethyl group is typically incorporated via:
  • Pre-functionalized precursors : Use of trifluoromethyl-substituted benzimidazoles or nitriles (e.g., 2-trifluoromethylpyrimidin-4-ol derivatives) .
  • Post-synthetic modification : Halogenation followed by trifluoromethylation using CuCF3 or fluoroform-derived reagents (not explicitly detailed in evidence but inferred from related methods in ).

Advanced Research Questions

Q. How can reaction yields be optimized when synthesizing this compound under varying catalytic conditions?

  • Methodological Answer: Yield optimization strategies include:
  • Catalyst screening : LiHMDS () enhances deprotonation efficiency compared to weaker bases.
  • Solvent selection : Polar aprotic solvents (e.g., THF) improve cyclization kinetics vs. ethanol .
  • Temperature control : Reactions at 80–100°C balance rate and side-product formation .
    Conflicting yields (e.g., 40% in Pd catalysis vs. 75% in LiHMDS-mediated synthesis) highlight trade-offs between direct functionalization and stepwise approaches .

Q. What in vitro and in vivo models are used to evaluate this compound’s antimycobacterial activity?

  • Methodological Answer: reports activity against Mycobacterium tuberculosis using:
  • In vitro : Middlebrook 7H10 agar for MIC determination; Resazurin Microtiter Assay (REMA) for growth inhibition .
  • In vivo : Acute toxicity assessed in Sprague-Dawley rats (), with analgesic activity evaluated via thermal plate tests in CD-1 mice .
    Cytotoxicity is measured via MTT assays (), ensuring selectivity over mammalian cells .

Q. How can X-ray crystallography resolve structural ambiguities in tautomeric pyrimidinone systems?

  • Methodological Answer: Tautomerism between 1H- and 3H-pyrimidinone forms complicates NMR interpretation. resolves this via:
  • Single-crystal X-ray diffraction : Confirms the 1H-pyrimidinone tautomer in related compounds (e.g., 6-phenyl-4-(trifluoromethyl)pyridin-2(1H)-one) .
  • Hydrogen bonding analysis : Intermolecular O–H···N interactions stabilize the keto form .

Q. What strategies address discrepancies in reported solubility and stability profiles?

  • Methodological Answer: Solubility data gaps exist in the literature. Experimental approaches include:
  • HPLC-based solubility assays : Measure solubility in DMSO, water, and buffers (e.g., reports >25.3 mg/mL in DMSO) .
  • Stability studies : Monitor degradation via LCMS under varying pH/temperature (methods not detailed in evidence but standard practice).

Q. How are structure-activity relationship (SAR) studies designed for trifluoromethyl-substituted pyrimidinones?

  • Methodological Answer: SAR focuses on:
  • Substituent variation : Compare analogues with Cl, Br, or methyl groups at positions 5/6 (e.g., ’s 5-bromo derivative) .
  • Biological testing : Correlate substituents with antimycobacterial activity () or toxicity () .

Q. What are the challenges in scaling up laboratory-scale synthesis to gram quantities?

  • Methodological Answer: Scaling challenges include:
  • Purification : Chromatography () is impractical; alternative methods like recrystallization or acid-base extraction are needed .
  • Catalyst cost : Pd-based methods () may require ligand optimization for cost efficiency .

Q. What computational tools validate spectroscopic data and predict reactivity?

  • Methodological Answer:
    Computational validation involves:
  • DFT calculations : Predict NMR chemical shifts (e.g., B3LYP/6-31G* level) and compare with experimental data .
  • Molecular docking : Simulate interactions with biological targets (e.g., M. tuberculosis enzymes) to guide SAR .

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